
1-((5-Bromothiophen-3-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Bromothiophen-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-bromothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-3-yl)methyl)piperazine typically involves the reaction of 5-bromothiophene-3-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
1-((5-Bromothiophen-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
1-((5-Bromothiophen-3-yl)methyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-((5-Bromothiophen-3-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites of proteins, influencing their function.
類似化合物との比較
Similar Compounds
- 1-((5-Chlorothiophen-3-yl)methyl)piperazine
- 1-((5-Fluorothiophen-3-yl)methyl)piperazine
- 1-((5-Methylthiophen-3-yl)methyl)piperazine
Uniqueness
1-((5-Bromothiophen-3-yl)methyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially offering unique properties and applications.
特性
分子式 |
C9H13BrN2S |
|---|---|
分子量 |
261.18 g/mol |
IUPAC名 |
1-[(5-bromothiophen-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H13BrN2S/c10-9-5-8(7-13-9)6-12-3-1-11-2-4-12/h5,7,11H,1-4,6H2 |
InChIキー |
MWYLWPKADVGUBL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CSC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


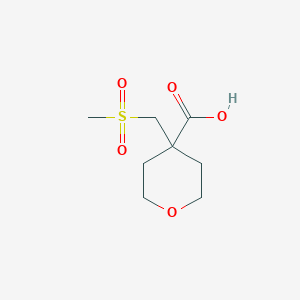
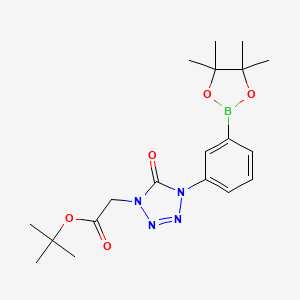
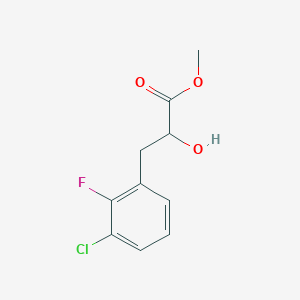
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
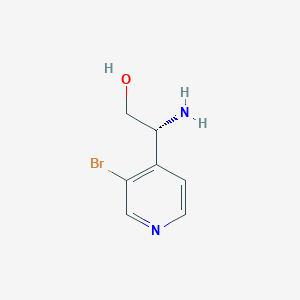
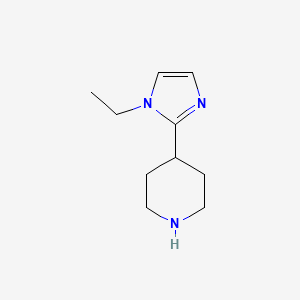
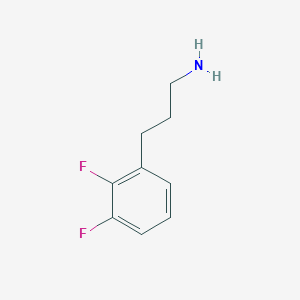
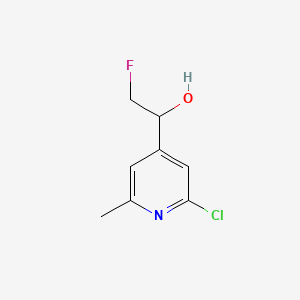

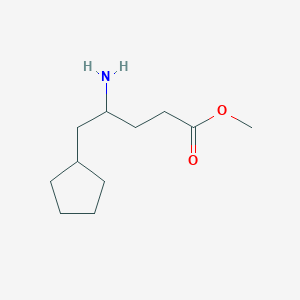



aminehydrochloride](/img/structure/B13597053.png)
